molecular formula C13H12Cl2N2O2S B4623307 2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B4623307
M. Wt: 331.2 g/mol
InChI Key: NSNNSZWCDRQHSE-UHFFFAOYSA-N
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Description

The compound does not directly match any research available in the databases searched. However, compounds with similar structures have been synthesized and studied for various biological activities, including herbicidal, antimicrobial, and potential anticonvulsant effects. These compounds typically involve substituted propanamides and are of interest in the development of new pharmaceuticals and agrochemicals.

Synthesis Analysis

Synthesis of compounds similar to "2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide" often involves multi-step reactions starting from substituted phenols or thiazoles. A common strategy includes the use of bromine as a cyclic reagent to achieve the desired ring structures, followed by reactions with various amides or chloropropanoic acid derivatives to introduce the propanamide group (Liu et al., 2008).

Molecular Structure Analysis

Crystallographic studies of related compounds reveal that they can crystallize in various space groups with detailed molecular dimensions. These studies provide insight into the three-dimensional conformation of the molecules, important for understanding their biological activity. The crystal structure analysis usually involves X-ray diffraction techniques to determine the precise arrangement of atoms within the compound (Liu et al., 2008).

Scientific Research Applications

Chlorophenols in Environmental Science

Chlorophenols, such as those related to "2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide," are significant in the study of pollution, especially in relation to their role as precursors to dioxins in municipal solid waste incineration (MSWI). Research by Peng et al. (2016) provides insights into how chlorophenols contribute to the formation of dioxins, which are highly toxic environmental pollutants. This work underscores the environmental impact of chlorophenols and their management in waste incineration processes to minimize dioxin emissions [Peng et al., 2016].

Toxicology and Human Health

Studies on the toxicity of chlorophenoxy herbicides and their environmental behavior offer critical insights into their impact on human and ecosystem health. For instance, Werner et al. (2012) reviewed the sorption behavior of 2,4-D and related phenoxy herbicides, which are structurally similar to "2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide." Understanding the environmental fate and interactions of these compounds is essential for assessing their risk and managing their presence in the environment [Werner et al., 2012].

Organic Chemistry and Drug Discovery

The structure of "2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide" implicates it in the field of organic chemistry and drug discovery, particularly concerning the synthesis and application of thiazole derivatives. Leoni et al. (2014) reviewed novel thiazole derivatives, highlighting their broad therapeutic potentials, including antimicrobial, antifungal, and anticancer activities. This research signifies the chemical versatility and potential of thiazole-based compounds in developing new pharmaceuticals [Leoni et al., 2014].

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-7-6-16-13(20-7)17-12(18)8(2)19-11-5-9(14)3-4-10(11)15/h3-6,8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNNSZWCDRQHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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